N-(1,1-Dioxidotetrahydro-3-thienyl)leucine

Description

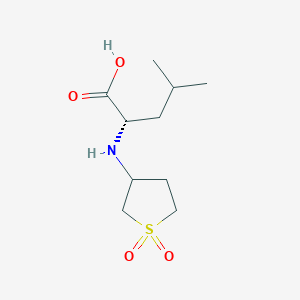

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(1,1-dioxothiolan-3-yl)amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4S/c1-7(2)5-9(10(12)13)11-8-3-4-16(14,15)6-8/h7-9,11H,3-6H2,1-2H3,(H,12,13)/t8?,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGAJMRKHDUNPB-GKAPJAKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC1CCS(=O)(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC1CCS(=O)(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640664 | |

| Record name | N-(1,1-Dioxo-1lambda~6~-thiolan-3-yl)-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

792893-05-1 | |

| Record name | N-(1,1-Dioxo-1lambda~6~-thiolan-3-yl)-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Analytical Characterization of N 1,1 Dioxidotetrahydro 3 Thienyl Leucine

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial identification of N-(1,1-Dioxidotetrahydro-3-thienyl)leucine. It provides a highly accurate mass measurement of the parent ion, which can be used to confirm its elemental composition. For a molecule with the chemical formula C₁₀H₁₉NO₄S, the theoretical exact mass can be calculated with high precision.

Electrospray ionization (ESI) is a common technique used for analyzing amino acids and their derivatives, and it would be suitable for this compound, likely producing a protonated molecule [M+H]⁺ in positive ion mode.

Tandem mass spectrometry (MS/MS) experiments are then employed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides direct evidence for the compound's structure. Key expected fragmentations for this compound would include:

Neutral loss of water (H₂O) from the carboxylic acid group.

Neutral loss of carbon dioxide (CO₂) or formic acid (HCOOH) , which is characteristic of amino acids.

Cleavage of the bond between the leucine (B10760876) alpha-carbon and the nitrogen atom , separating the sulfolane (B150427) moiety from the amino acid backbone.

Fragmentation of the tetrahydrothienyl dioxide ring , such as the loss of sulfur dioxide (SO₂).

This detailed fragmentation analysis allows for the confirmation of the connectivity of the different structural components of the molecule. nih.govnih.gov

Table 1: Predicted HRMS Data for this compound

| Ion/Fragment | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₁₀H₂₀NO₄S⁺ | 266.1057 | Protonated Parent Molecule |

| [M-H₂O+H]⁺ | C₁₀H₁₈NO₃S⁺ | 248.0951 | Loss of water from carboxylic acid |

| [M-COOH+H]⁺ | C₉H₁₉NOS⁺ | 220.1107 | Decarboxylation |

| [C₄H₈O₂S]⁺ | C₄H₈O₂S⁺ | 120.0240 | Tetrahydrothienyl dioxide fragment |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. researchgate.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required to fully characterize this compound.

¹H NMR: This experiment provides information about the number of different types of protons, their chemical environment, their integration (ratio), and their connectivity through spin-spin coupling. youtube.com Key expected signals would correspond to the protons on the leucine side chain (isobutyl group), the alpha-proton of the leucine core, and the protons on the tetrahydrothienyl dioxide ring. The broad singlet for the carboxylic acid and amine protons can also be observed, often in deuterated solvents like DMSO-d₆. chemicalbook.com

¹³C NMR: This provides information on all the unique carbon atoms in the molecule. nih.gov The chemical shifts would distinguish between the carbonyl carbon, the aliphatic carbons of the leucine and sulfolane moieties, and confirm the total number of carbon atoms.

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the final structure. nih.govnih.gov

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks within the leucine and sulfolane fragments.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the N-(1,1-Dioxidotetrahydro-3-thienyl) group to the leucine nitrogen atom.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | |||

|---|---|---|---|---|

| Assignment | Predicted Shift (ppm) | Multiplicity | Assignment | Predicted Shift (ppm) |

| Leucine CH₃ | ~0.9 | d | Leucine CH₃ | ~22-23 |

| Leucine CH₂ | ~1.7 | m | Leucine CH | ~25 |

| Leucine CH | ~1.8 | m | Leucine CH₂ | ~40 |

| Leucine α-CH | ~3.7 | t | Sulfolane CH₂ (C2, C5) | ~55-58 |

| Sulfolane CH₂ | ~2.2-2.5 | m | Leucine α-CH | ~53 |

| Sulfolane CH₂ | ~3.1-3.4 | m | Sulfolane CH (C3) | ~65-70 |

| Sulfolane CH | ~4.0-4.3 | m | Carbonyl (C=O) | ~175 |

| NH | Broad | s | ||

| COOH | Very Broad | s |

Note: Predicted shifts are approximate and can vary based on solvent and pH.

Chromatographic Techniques for Purity Assessment and Separation of Enantiomers

Chromatographic methods are vital for determining the purity of this compound and for separating it from any starting materials, by-products, or stereoisomers.

HPLC is the primary technique for purity assessment. imtakt.com Given the polar nature of the molecule, two modes are particularly relevant:

Reversed-Phase (RP-HPLC): Standard C18 columns might provide limited retention due to the compound's high polarity. Therefore, methods may employ polar-embedded or polar-endcapped columns, or use ion-pairing agents in the mobile phase to improve retention and peak shape. chromatographyonline.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is exceptionally well-suited for separating highly polar compounds like amino acids and their derivatives. nih.govnih.govthermofisher.com It uses a polar stationary phase and a mobile phase with a high percentage of a non-polar organic solvent, providing excellent retention for polar analytes. chromatographyonline.comjocpr.com

For enantiomeric purity, chiral HPLC is required. This can be achieved using chiral stationary phases (CSPs) that can differentiate between the L- and D-enantiomers of the leucine moiety. researchgate.netnih.govmst.edu

This compound is a non-volatile compound due to its carboxylic acid and secondary amine groups. Therefore, direct analysis by GC-MS is not feasible. However, it can be analyzed after a chemical derivatization step to convert it into a more volatile and thermally stable compound. sigmaaldrich.com Common derivatization procedures include esterification of the carboxylic acid and/or silylation of the amine and acid groups. nih.gov This technique is particularly useful for identifying and quantifying volatile or semi-volatile impurities that may not be detected by HPLC.

Capillary Electrophoresis separates molecules based on their charge-to-size ratio in an electric field. As an amphoteric molecule, the charge of this compound is pH-dependent, making CE a powerful technique for purity analysis. nih.gov It offers very high separation efficiency and can be used to detect impurities that may co-elute in HPLC. Chiral selectors can also be added to the buffer to achieve enantiomeric separations.

X-ray Crystallography for Solid-State Structural Determination and Co-crystallization Studies

While NMR determines the structure in solution, X-ray crystallography provides the unambiguous three-dimensional structure of the molecule in the solid state. nih.gov This requires growing a single, high-quality crystal of the compound. A successful crystallographic analysis would confirm the connectivity of all atoms, the bond angles, bond lengths, and, crucially, the absolute stereochemistry of the chiral center at the leucine alpha-carbon. mdpi.com

Furthermore, co-crystallization studies, where the compound is crystallized with a biological target such as an enzyme, can provide invaluable insight into its binding mode. nih.gov This information is critical in fields like structure-based drug design to understand the molecular interactions responsible for its biological activity.

Table 3: Summary of Analytical Techniques and Their Applications

| Technique | Primary Information Obtained | Key Application |

|---|---|---|

| HRMS | Accurate Mass, Elemental Formula, Fragmentation | Identity Confirmation & Structural Clues |

| NMR | Atom Connectivity, 3D Structure in Solution | Definitive Structural Elucidation |

| HPLC | Purity, Enantiomeric Ratio | Quality Control & Chiral Purity |

| GC-MS | Volatile Impurity Profile (after derivatization) | Impurity Profiling |

| CE | Purity based on Charge/Size Ratio | Orthogonal Purity Assessment |

| X-ray Crystallography | Solid-State 3D Structure, Absolute Stereochemistry | Absolute Structure & Binding Mode Analysis |

Based on a comprehensive review of available scientific literature, there is no specific information regarding the biological activity and molecular mechanisms of the compound This compound .

Extensive searches for data on its effects on mTORC1 signaling, protein synthesis, cellular metabolism, immunomodulatory activities, cell proliferation, or enzyme interactions have not yielded any results pertaining to this specific molecule. The research landscape appears to be focused on the parent amino acid, L-Leucine, and its well-documented roles in various cellular processes.

Therefore, it is not possible to provide an article detailing the biological investigation of this compound as requested, due to the absence of published research on this particular compound.

Investigation of Biological Activity and Molecular Mechanisms of N 1,1 Dioxidotetrahydro 3 Thienyl Leucine

Enzyme Interactions and Catalytic Modulation

Interaction with Branched-Chain Amino Acid Aminotransferases (BCAT)

Branched-chain amino acid aminotransferases (BCATs) are enzymes that catalyze the first and only reversible step in the catabolism of branched-chain amino acids (BCAAs), which include leucine (B10760876), isoleucine, and valine. nih.gov This reaction involves the transfer of an amino group from a BCAA to α-ketoglutarate, yielding a branched-chain α-keto acid (BCKA) and glutamate (B1630785). nih.gov In humans, two main isoforms exist: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2). nih.govnih.gov While BCAT2 is widely expressed, BCAT1 expression is more restricted, notably found in the nervous system and certain cancer cells. nih.govnih.gov

The interaction of N-(1,1-Dioxidotetrahydro-3-thienyl)leucine with BCATs has not been empirically determined. However, based on its structure as a leucine analog, it is plausible that it could act as a substrate or inhibitor. The large, polar 1,1-dioxidotetrahydro-3-thienyl group attached to the leucine nitrogen fundamentally alters the structure compared to natural leucine. This modification could sterically hinder the compound's ability to fit within the BCAT active site. If it does bind, the electronic properties of the sulfone group might interfere with the catalytic process, potentially making it a weak substrate or a competitive inhibitor. Inhibition of BCAT1, for instance, has been shown to modulate immune responses. nih.gov

Table 1: General Characteristics of Human BCAT Isoforms

| Feature | BCAT1 (Cytosolic) | BCAT2 (Mitochondrial) |

|---|---|---|

| Location | Cytosol | Mitochondria |

| Primary Tissues | Nervous system, placenta, ovary, immune cells | Most tissues (muscle, kidney, pancreas), except liver |

| Metabolic Role | BCAA catabolism, glutamate synthesis in brain | Primary enzyme for systemic BCAA catabolism |

| Clinical Relevance | Target in certain cancers (e.g., glioblastoma, breast cancer) | Defects can contribute to BCAA metabolic disorders |

Modulation of Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC) Activity

Following the action of BCAT, the resulting BCKAs are irreversibly catabolized by the branched-chain α-ketoacid dehydrogenase complex (BCKDC). nih.gov This large, mitochondrial enzyme complex is the rate-limiting step in BCAA catabolism. nih.gov The activity of BCKDC is tightly regulated, primarily through phosphorylation and dephosphorylation. A specific kinase, BCKDC kinase (BDK), phosphorylates and inactivates the complex, while a phosphatase, PPM1K, dephosphorylates and activates it. nih.gov

Direct modulation of BCKDC by this compound is unlikely, as the complex acts on BCKAs, not amino acids. However, the compound could indirectly influence BCKDC activity. If this compound were to inhibit BCAT (as hypothesized in 4.2.1), it would reduce the production of BCKAs, thereby decreasing the substrate available for BCKDC. Conversely, some small molecules can act as allosteric inhibitors of BDK, leading to increased BCKDC activity. nih.gov The structure of this compound does not closely resemble known BDK inhibitors, which are often benzothiophene (B83047) carboxylate derivatives, but a potential interaction cannot be entirely ruled out without experimental testing. nih.gov

Influence on Leucylaminopeptidases and Other Amino Acid Metabolizing Enzymes

Leucylaminopeptidases are exopeptidases that catalyze the hydrolysis of leucine residues from the N-terminus of proteins and peptides. These enzymes are crucial for protein turnover and peptide metabolism. Various inhibitors of leucine aminopeptidase (B13392206) have been developed, often featuring a functional group that interacts with the zinc ion in the enzyme's active site. For example, L-leucinthiol (2-amino-4-methyl-1-pentanethiol) is a potent competitive inhibitor of porcine kidney leucine aminopeptidase, with a Ki value in the nanomolar range. nih.gov

Given that this compound is a modified leucine, it could theoretically interact with leucylaminopeptidase. However, it is not a peptide and lacks a peptide bond to be cleaved. It might act as a weak competitive inhibitor by occupying the active site, thereby preventing the binding of natural peptide substrates. Its efficacy would depend on the affinity of the modified side chain for the enzyme's binding pocket. Without a reactive group like a thiol, it is unlikely to be a potent inhibitor like L-leucinthiol. nih.gov

Receptor Binding and Downstream Signaling Cascade Initiation

There is no published data identifying a specific receptor for this compound. Leucine itself can act as a signaling molecule, most notably by activating the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway, which is a central regulator of cell growth and protein synthesis. nih.gov However, this activation is thought to occur intracellularly after transport, rather than through a cell-surface receptor.

It is conceivable that the novel structure of this compound could allow it to bind to receptors not typically associated with leucine. For example, many drugs are discovered through screening against G-protein coupled receptors (GPCRs) or other receptor families. Without screening data, any discussion of receptor binding remains purely speculative. The initiation of a downstream signaling cascade would be entirely dependent on the identity of such a receptor and its coupling mechanisms (e.g., G-proteins, tyrosine kinases).

Cellular Uptake and Transport Mechanisms

The transport of molecules across the cell membrane is managed by passive diffusion and protein-mediated transport (facilitated diffusion and active transport). nih.govkhanacademy.org Small, hydrophobic molecules can diffuse passively, while larger or charged molecules like amino acids require transport proteins. nih.gov

Identification of Specific Transporters (e.g., Organic Anion Transporters (OAT1, OAT3), Monocarboxylate Transporter 1 (MCT1), L-type Amino Acid Transporter 1 (LAT1))

The cellular transport of this compound has not been experimentally studied. However, its structure as a leucine analog suggests potential transporters.

L-type Amino Acid Transporter 1 (LAT1/SLC7A5): LAT1 is a primary transporter for large neutral amino acids, including leucine. nih.gov It is highly expressed in the blood-brain barrier and in many types of cancer cells. Given that the core leucine structure is intact, LAT1 is a strong candidate transporter for this compound. The bulky substituent may, however, reduce its binding affinity compared to natural leucine.

Organic Anion Transporters (OAT1/SLC22A6, OAT3/SLC22A8): These transporters are critical for the renal elimination of a wide array of drugs and their metabolites. nih.gov They typically transport organic anions. The presence of the highly polar sulfone (dioxidotetrahydrothienyl) group and the carboxyl group gives this compound anionic properties, making it a plausible substrate or inhibitor for OAT1 or OAT3. nih.gov Many drug metabolites become OAT substrates after modifications that increase their polarity. nih.gov

Table 2: Potential Transporters for this compound

| Transporter | Family | Primary Substrates | Rationale for Interaction |

|---|---|---|---|

| LAT1 | Solute Carrier (SLC7A5) | Large neutral amino acids (Leucine, Phenylalanine) | The compound is a leucine derivative. nih.gov |

| OAT1 | Solute Carrier (SLC22A6) | Organic anions, many drugs (e.g., probenecid) | Anionic character from carboxyl and sulfone groups. nih.gov |

| OAT3 | Solute Carrier (SLC22A8) | Organic anions, drug metabolites, hormones | Anionic character from carboxyl and sulfone groups. nih.gov |

| MCT1 | Solute Carrier (SLC16A1) | Monocarboxylates (Lactate, Pyruvate, BCKAs) | Potential interaction due to carboxyl group, though less likely than LAT1 or OATs. |

Stereospecificity in Cellular Permeation and Efflux Processes

Amino acid transport systems are typically stereospecific, showing a strong preference for L-isomers over D-isomers. umich.edunih.gov For example, studies on both renal membrane vesicles and Ehrlich ascites tumor cells have shown that the transport systems for leucine have a much higher affinity for the L-isomer. umich.edunih.gov This stereospecificity is a hallmark of protein-mediated transport.

Assuming that this compound is transported by a protein carrier like LAT1, its cellular uptake would almost certainly be stereospecific. The L-isomer of the compound would be expected to be transported at a significantly higher rate than the D-isomer. This is because the precise three-dimensional arrangement of the amino and carboxyl groups, along with the side chain, is critical for recognition and binding by the transporter protein. umich.edu Any efflux process mediated by a similar stereospecific transporter would likewise differentiate between the isomers.

Structure Activity Relationship Sar Studies of N 1,1 Dioxidotetrahydro 3 Thienyl Leucine and Analogs

Impact of the 1,1-Dioxidotetrahydro-3-thienyl Moiety on Biological Potency and Selectivity

The 1,1-dioxidotetrahydro-3-thienyl group, also known as a sulfolane (B150427) moiety, plays a significant role in defining the pharmacological properties of the parent compound. Cyclic sulfones are recognized in medicinal chemistry for their ability to influence a molecule's physicochemical characteristics, which in turn affects biological potency and selectivity. nih.govacs.org

Furthermore, the five-membered ring of the sulfolane acts as a conformational constraint. researchgate.net This rigidity can lock the molecule into a specific three-dimensional shape that is optimal for binding to its biological target, reducing the entropic penalty upon binding and potentially increasing potency. researchgate.net The incorporation of cyclic sulfones has been a strategy to develop potent and selective inhibitors for various enzymes, such as mTOR kinase. acs.org

The use of cyclic sulfones as bioisosteres for other chemical groups, like ketones or even phenyl rings, is another important aspect. nih.govnih.gov Replacing a phenyl ring with a saturated bioisostere like a cyclic sulfone can lead to improved physicochemical properties, such as increased solubility and metabolic stability, and reduced off-target effects. nih.govnih.govnih.govmdpi.com

The table below summarizes the potential impact of the 1,1-dioxidotetrahydro-3-thienyl moiety based on the general properties of cyclic sulfones in drug design.

| Property Influenced | Potential Effect of the 1,1-Dioxidotetrahydro-3-thienyl Moiety | Reference |

| Binding Affinity | Can increase potency through hydrogen bonding interactions. | researchgate.net |

| Solubility | May improve aqueous solubility due to the polar sulfone group. | nih.gov |

| Metabolic Stability | Can enhance stability by being less prone to metabolic degradation compared to other groups. | nih.gov |

| Conformation | Restricts conformational flexibility, potentially leading to a more active conformation. | researchgate.net |

| Selectivity | The specific shape and electronic properties can contribute to higher selectivity for the target receptor over other proteins. | acs.org |

Role of Leucine (B10760876) Stereochemistry in Receptor Interaction and Cellular Response

The stereochemistry of the leucine component of N-(1,1-Dioxidotetrahydro-3-thienyl)leucine is a critical determinant of its biological activity. In nature, amino acids predominantly exist in the L-configuration, and biological systems, particularly receptors and enzymes, are exquisitely sensitive to the chirality of interacting molecules. acs.org

It is widely established that for most amino acid-based drugs, only one enantiomer exhibits the desired pharmacological effect, while the other may be inactive or even produce unwanted side effects. nih.govresearchgate.net This is because the three-dimensional arrangement of atoms in a chiral molecule dictates how it fits into the binding site of a protein. A precise stereochemical orientation is often required for optimal interaction with the amino acid residues of the receptor.

For leucine-containing compounds, the naturally occurring L-leucine enantiomer is typically the more biologically active form. acs.org This is attributed to the specific recognition by transport systems and target receptors that have evolved to interact with L-amino acids. nih.gov For instance, the uptake of amino acid-based compounds into cells can be mediated by stereoselective transporters, such as the L-type amino acid transporter 1 (LAT1), which preferentially transports large neutral amino acids like L-leucine. uneb.br Therefore, an analog with an L-leucine core would be expected to have better cellular uptake and, consequently, a more potent cellular response.

The differential activity of stereoisomers can be significant. Studies on various chiral compounds have demonstrated that a change in stereochemistry can lead to a dramatic loss of activity. nih.govresearchgate.net This underscores the importance of controlling the stereochemistry during the synthesis of this compound to ensure that the biologically active isomer is produced.

The following table illustrates the expected differences in properties between the L- and D-leucine containing analogs.

| Stereoisomer | Expected Biological Activity | Rationale | Reference |

| N-(1,1-Dioxidotetrahydro-3-thienyl)-L-leucine | High | L-leucine is the natural isomer, likely recognized by receptors and transporters. | nih.govacs.orguneb.br |

| N-(1,1-Dioxidotetrahydro-3-thienyl)-D-leucine | Low to Inactive | D-leucine is the unnatural isomer and is often not recognized by biological targets. | nih.govacs.org |

Modifications at the Amino and Carboxyl Groups of Leucine and their Effect on Activity

Modifications of the free amino and carboxyl groups of the leucine moiety in this compound can profoundly impact its pharmacological profile, including its activity, stability, and bioavailability. These modifications are a common strategy in medicinal chemistry to optimize the properties of a lead compound.

Modifications of the Carboxyl Group:

Modifications of the Amino Group:

The primary amino group of leucine is also a key site for modification. N-alkylation, the addition of an alkyl group to the nitrogen atom, can alter the compound's basicity and its ability to form hydrogen bonds. researchgate.net This can have a significant effect on receptor binding and selectivity. In some cases, N-alkylation can lead to increased potency, while in others it may be detrimental to activity.

Another common modification is N-acetylation, the addition of an acetyl group. Acetylation of an amino acid can change its transport mechanism. For instance, N-acetyl-L-leucine is transported by monocarboxylate transporters (MCTs) rather than the L-type amino acid transporters (LATs) that transport leucine. acs.org This switch in transporter preference can alter the tissue distribution and cellular uptake of the compound, potentially leading to a different pharmacological effect or a reduction in off-target effects. acs.org

The table below summarizes the potential effects of modifying the amino and carboxyl groups.

| Modification | Potential Effect | Rationale | Reference |

| Carboxyl Group Esterification | Improved oral bioavailability | Increased lipophilicity and membrane permeability (prodrug). | nih.gov |

| Amino Group N-Alkylation | Altered potency and selectivity | Changes in basicity and hydrogen bonding capacity. | researchgate.net |

| Amino Group N-Acetylation | Altered transport and distribution | Switch in membrane transporter usage (e.g., from LAT to MCT). | acs.org |

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of this compound is a critical factor that governs its interaction with its biological target and, consequently, its biological activity. Conformational analysis aims to determine the preferred spatial arrangement of atoms in a molecule, which is essential for understanding its structure-activity relationship.

The presence of the 1,1-dioxidotetrahydro-3-thienyl (sulfolane) ring introduces a significant degree of conformational rigidity into the molecule. acs.org Unlike a flexible alkyl chain, the five-membered sulfolane ring has a limited number of low-energy conformations. This conformational constraint can be advantageous in drug design, as it can pre-organize the molecule into a bioactive conformation, which is the specific shape required for optimal binding to the receptor. researchgate.net By reducing the molecule's flexibility, the entropic cost of binding is lowered, which can lead to an increase in binding affinity and potency. researchgate.net

Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful tools for determining the conformation of molecules like this compound. nih.gov NMR can provide information about the conformation in solution, while X-ray crystallography can reveal the precise three-dimensional structure in the solid state. acs.orgnih.gov Comparing the experimentally determined conformations of active and inactive analogs can provide valuable insights into the conformational requirements for biological activity.

The correlation between a specific conformation and biological activity is a cornerstone of rational drug design. If the bioactive conformation can be identified, new analogs can be designed that are locked into this preferred geometry, potentially leading to compounds with enhanced potency and selectivity.

Computational Chemistry and Molecular Modeling for SAR Elucidation and Ligand-Receptor Docking

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery for elucidating structure-activity relationships (SAR) and guiding the design of new therapeutic agents. nih.govnih.gov These in silico methods can provide valuable insights into how this compound and its analogs interact with their biological target at the molecular level.

Quantitative Structure-Activity Relationship (QSAR):

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.netresearchgate.net For a series of this compound analogs with varying substituents, QSAR models can be developed to predict the activity of new, unsynthesized compounds. These models use molecular descriptors that quantify various physicochemical properties of the molecules, such as their size, shape, lipophilicity, and electronic properties. acs.org A robust QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred binding orientation of a ligand (in this case, this compound) to its receptor. nih.govmdpi.com This method involves placing the ligand into the binding site of the receptor and calculating the binding energy for different poses. The pose with the lowest energy is considered the most likely binding mode. Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the receptor. mdpi.com This information is invaluable for understanding the SAR and for designing new analogs with improved binding affinity. For example, docking could be used to visualize how the sulfone group of the 1,1-dioxidotetrahydro-3-thienyl moiety interacts with the receptor's active site.

Pharmacophore Modeling:

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to be recognized by a specific receptor and elicit a biological response. researchgate.net Pharmacophore models can be generated based on the structures of a set of active compounds. These models can then be used to virtually screen large compound libraries to identify new molecules that match the pharmacophore and are therefore likely to be active. For this compound, a pharmacophore model might include a hydrogen bond acceptor feature for the sulfone oxygens, a hydrophobic feature for the leucine side chain, and an anionic feature for the carboxyl group.

The table below outlines the application of these computational methods to the study of this compound.

| Computational Method | Application to this compound SAR | Reference |

| QSAR | Predict the activity of new analogs based on their structural properties. | nih.govresearchgate.netresearchgate.net |

| Molecular Docking | Predict the binding mode and key interactions with the target receptor. | nih.govmdpi.com |

| Pharmacophore Modeling | Identify the essential chemical features required for biological activity and screen for new active compounds. | researchgate.net |

A comprehensive article on the pharmacological and preclinical evaluation of this compound cannot be generated at this time.

Extensive searches for scientific literature and preclinical data regarding the specific compound "this compound" did not yield any specific results. The search results consistently provided information on the related but distinct compounds Leucine and N-acetyl-l-leucine (NALL) .

Due to the strict requirement to focus solely on this compound and to maintain scientific accuracy without hallucination, it is not possible to create the requested article. The addition of the "1,1-Dioxidotetrahydro-3-thienyl" chemical group to leucine represents a significant structural modification that would substantially alter its pharmacological and pharmacokinetic properties. Therefore, data for leucine or N-acetyl-l-leucine cannot be used as a substitute.

This indicates that this compound may be a novel compound with no publicly available research data, or it may be designated by a different code name not accessible through the performed searches. Without specific preclinical data on this exact molecule, generating the detailed article as outlined in the instructions is not feasible.

Pharmacological and Preclinical Evaluation of N 1,1 Dioxidotetrahydro 3 Thienyl Leucine

Pharmacokinetic Profiling and Disposition Studies

Biotransformation Pathways and Metabolite Identification

Detailed biotransformation pathways and specific metabolite identification for N-(1,1-Dioxidotetrahydro-3-thienyl)leucine are not extensively documented in the public domain. However, based on the metabolism of its constituent parts, particularly leucine (B10760876), some predictive analysis can be made. Leucine, an essential branched-chain amino acid, undergoes several metabolic transformations. In preclinical models, such as Sprague-Dawley rats, orally administered leucine is metabolized into various compounds.

One significant metabolite is β-hydroxy-β-methylbutyrate (HMB), which appears in both plasma and urine. Another key metabolite is α-ketoisocaproic acid (KIC), which is a putative precursor to HMB. Additionally, novel metabolites such as N-acetyl leucine and glycyl leucine have been detected in urine. nih.govnih.gov The biotransformation of substances generally occurs in phases. Phase I reactions often involve oxidation, reduction, or hydrolysis, while Phase II reactions typically involve conjugation with endogenous molecules to increase water solubility and facilitate excretion. drugbank.com Given the structure of this compound, it is plausible that it could undergo hydroxylation on the tetrahydrothiophene (B86538) ring or the leucine side chain, followed by conjugation with glucuronic acid or sulfate.

Table 1: Known Metabolites of Leucine in Preclinical Models

| Metabolite | Location Detected |

| β-hydroxy-β-methylbutyrate (HMB) | Plasma, Urine |

| α-ketoisocaproic acid (KIC) | Plasma |

| N-acetyl leucine | Urine |

| Glycyl leucine | Urine |

This table is based on data from studies on leucine metabolism and may not represent the metabolites of this compound.

Excretion Routes

The precise excretion routes for this compound have not been specifically reported. For the parent amino acid, leucine, studies in rats have shown that the typical excretion routes, including bile, urine, and feces, account for a very small fraction (less than 5%) of the administered dose. nih.gov A significant portion of leucine is incorporated into tissues or oxidized to carbon dioxide. nih.govnih.gov Considering the addition of the 1,1-dioxidotetrahydro-3-thienyl group, which increases polarity, it is likely that the primary route of excretion for the intact molecule or its metabolites would be through the kidneys into the urine. However, without specific studies on this compound, this remains a theoretical projection.

Toxicological Assessment and Safety Pharmacology

In Vitro Cytotoxicity Studies

No dedicated in vitro cytotoxicity studies for this compound were found. However, related research on other complex molecules provides a framework for how such studies might be conducted. For instance, a method for assessing cell-mediated cytotoxicity utilizes the incorporation of radiolabeled leucine into the proteins of viable cells. nih.gov This indicates that leucine and its analogues can be used as markers in cytotoxicity assays, but does not provide direct information on the cytotoxicity of this compound itself.

In Vivo Toxicity Studies in Animal Models (e.g., organ-specific effects)

There is a lack of publicly available in vivo toxicity studies for this compound in animal models.

Identification of Potential Adverse Cellular Responses and Mechanisms

Without specific studies, it is difficult to identify potential adverse cellular responses and mechanisms for this compound. However, research on high concentrations of branched-chain amino acids, including leucine, has shown that they can induce oxidative stress and inflammatory responses in endothelial cells. nih.gov These effects were linked to the mTORC1 signaling pathway and resulted in increased production of reactive oxygen species and adhesion of inflammatory cells. nih.gov It is unknown if this compound would elicit similar responses.

Future Directions and Translational Research for N 1,1 Dioxidotetrahydro 3 Thienyl Leucine

Design and Synthesis of Novel N-(1,1-Dioxidotetrahydro-3-thienyl)leucine Derivatives with Optimized Activity and Selectivity

The development of derivatives of a lead compound is a critical step in optimizing its pharmacological profile. For this compound, synthetic modifications can be envisioned at several positions to enhance its activity and selectivity. Key strategies would involve modifications of the leucine (B10760876) side chain, the carboxyl group, and the amino group, as well as substitutions on the tetrahydrothiophene (B86538) ring.

One approach involves the synthesis of a library of analogs by varying the amino acid component. Replacing leucine with other natural or unnatural amino acids could modulate the compound's interaction with its biological target. For instance, incorporating amino acids with different steric and electronic properties could fine-tune binding affinity and specificity.

Another avenue for derivatization is the modification of the carboxyl group of leucine, such as esterification or amidation, to alter the compound's pharmacokinetic properties, including its ability to cross cell membranes and its metabolic stability.

The general synthetic route to such derivatives would likely involve the coupling of 3-aminotetrahydrothiophene-1,1-dioxide with a suitably protected and activated amino acid derivative. beilstein-journals.org The reaction conditions would need to be optimized to ensure good yields and stereochemical integrity. mdpi.com

Table 1: Hypothetical Derivatives of this compound and Their Potential Optimizations

| Derivative | Modification | Potential Optimization Goal |

| Compound A | Replacement of Leucine with Valine | Enhanced selectivity for a specific enzyme isoform |

| Compound B | Esterification of the Carboxyl Group | Improved cell permeability and oral bioavailability |

| Compound C | N-methylation of the Amine | Increased metabolic stability |

| Compound D | Substitution on the Tetrahydrothiophene Ring | Altered solubility and pharmacokinetic profile |

Integration with "Omics" Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Understanding of Biological Impact

To gain a holistic understanding of the biological effects of this compound and its derivatives, the integration of "omics" technologies is indispensable. Proteomics and metabolomics, in particular, can provide unbiased, system-wide insights into the molecular perturbations induced by the compound.

Proteomics: By employing techniques such as mass spectrometry-based quantitative proteomics, researchers can identify and quantify changes in the abundance of thousands of proteins in cells or tissues treated with the compound. This can help in identifying the direct molecular targets, as well as downstream effector proteins and pathways.

Metabolomics: Untargeted metabolomics can reveal alterations in the levels of endogenous small molecules following compound treatment. mdpi.com This can provide a functional readout of the compound's activity and highlight metabolic pathways that are impacted. nih.govfrontiersin.org For example, changes in amino acid or lipid metabolism could point towards specific enzymatic or signaling pathways being modulated.

The integrated analysis of proteomics and metabolomics data can reveal a more complete picture of the compound's mechanism of action and potential off-target effects. nih.gov

Exploration of Combination Therapies and Synergistic Effects with Existing Therapeutic Agents

In many therapeutic areas, combination therapy has become the standard of care, offering advantages such as increased efficacy, reduced toxicity, and the potential to overcome drug resistance. Investigating this compound in combination with existing drugs is a logical step in its translational development.

The rationale for combination therapy would depend on the elucidated mechanism of action of the compound. For instance, if it is found to inhibit a specific enzyme, combining it with a drug that targets a parallel or downstream pathway could lead to synergistic effects. Preclinical studies, both in vitro and in vivo, would be necessary to identify promising drug combinations and to assess their efficacy and safety. It is important to note that not all combinations are beneficial; for example, a study on leucine-enriched protein combined with fish oil-derived n-3 PUFAs did not show a beneficial effect on muscle mass or strength in older adults. nih.gov

Challenges and Opportunities in Translating Preclinical Findings to Clinical Applications

The path from a promising preclinical compound to a clinically approved drug is fraught with challenges. For this compound, these challenges would include:

Pharmacokinetics and Bioavailability: Ensuring that the compound can be delivered to its site of action in sufficient concentrations and for an appropriate duration.

Safety and Toxicology: Thoroughly evaluating the potential for adverse effects in preclinical models before moving to human trials.

Scalable Synthesis: Developing a cost-effective and efficient manufacturing process for large-scale production.

Despite these hurdles, the unique structural features of this compound present significant opportunities. The sulfolane (B150427) moiety may confer favorable properties such as improved metabolic stability, which could translate to a better dosing regimen. The amino acid component provides a handle for targeted delivery or for mimicking natural substrates of enzymes or transporters.

Development of this compound as a Research Tool for Specific Biological Pathways

Beyond its potential as a therapeutic agent, this compound and its derivatives could serve as valuable research tools. A potent and selective inhibitor of a specific biological pathway can be instrumental in dissecting the intricacies of that pathway.

For example, if a derivative is found to be a highly specific inhibitor of a particular enzyme, it could be used to study the physiological and pathophysiological roles of that enzyme. This could involve using the compound in cell culture experiments or in animal models to probe the consequences of inhibiting the target. Radiolabeled versions of the compound, for instance with tritium, could be synthesized to study its distribution and binding in biological systems. revvity.com

Q & A

Q. What analytical strategies resolve spectral overlaps in N-(1,1-Dioxidotetrahydro-3-thienyl)leucine mixtures with structurally similar byproducts?

- Methodology : Employ tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) to differentiate fragmentation patterns. For NMR, use <sup>1</sup>H-<sup>15</sup>N HSQC to distinguish amide proton environments. Tools for spectral deconvolution (e.g., ACD/Labs) can automate peak assignment in complex matrices .

用它!帮你看懂文献数据图,更好描述实验结果00:17

Methodological Notes

- Data Interpretation : When integrating multi-omics data (e.g., proteomic or metabolomic), cross-reference with pathway databases like KEGG to identify leucine degradation/biosynthesis nodes impacted by the compound .

- Experimental Design : Always include negative controls (e.g., unmodified leucine) in biological assays to isolate the tetrahydrothiophene dioxide moiety’s effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.